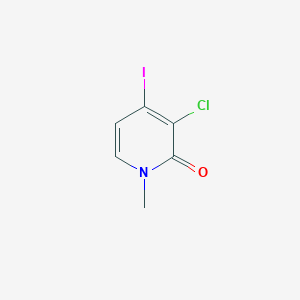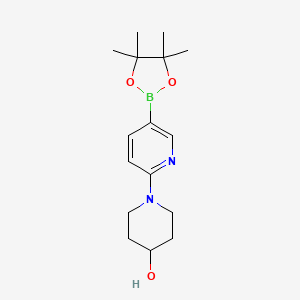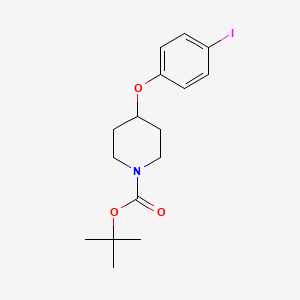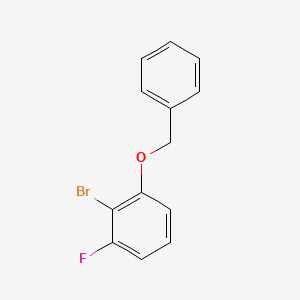
3-Methyl-1-pyridin-4-yl-1H-pyrazol-5-ol, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-pyridin-4-yl-1H-pyrazol-5-ol, 98% (3MPP) is an organic compound with a molecular formula of C7H8N2O. It is a colorless, odorless solid with a melting point of 160-162°C. 3MPP is a versatile chemical and has been used in a variety of applications, including as a pharmaceutical intermediate, a catalyst in organic synthesis, and a reagent in analytical chemistry.
Mecanismo De Acción
3-Methyl-1-pyridin-4-yl-1H-pyrazol-5-ol, 98% acts as a nucleophile in many organic reactions. It can act as a leaving group in substitution reactions, as an electrophile in electrophilic aromatic substitution reactions, and as a nucleophile in nucleophilic aromatic substitution reactions. Additionally, 3-Methyl-1-pyridin-4-yl-1H-pyrazol-5-ol, 98% can act as a catalyst in the formation of various heterocycles, such as 1,2,3-triazoles, 1,2,4-triazoles, and 1,3,4-triazoles.
Biochemical and Physiological Effects
3-Methyl-1-pyridin-4-yl-1H-pyrazol-5-ol, 98% has not been extensively studied for its biochemical and physiological effects. However, it is known to be a weak inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 can lead to reduced inflammation and pain. Additionally, 3-Methyl-1-pyridin-4-yl-1H-pyrazol-5-ol, 98% has been found to have an anticonvulsant effect in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Methyl-1-pyridin-4-yl-1H-pyrazol-5-ol, 98% in lab experiments include its low cost, its availability in a variety of forms, and its versatility in organic synthesis. Additionally, it is relatively non-toxic and has a low vapor pressure, making it safer to use than other compounds. The limitations of using 3-Methyl-1-pyridin-4-yl-1H-pyrazol-5-ol, 98% in lab experiments include its low solubility in water and its low boiling point, which can make it difficult to use in certain reactions.
Direcciones Futuras
Future research on 3-Methyl-1-pyridin-4-yl-1H-pyrazol-5-ol, 98% could focus on its potential therapeutic applications, such as its ability to inhibit COX-2 and its anticonvulsant effects. Additionally, further research could focus on its use as a catalyst in organic synthesis, as well as its potential use in the synthesis of polymers, such as polyurethanes and polyamides. Additionally, research could focus on improving the synthesis methods for 3-Methyl-1-pyridin-4-yl-1H-pyrazol-5-ol, 98%, such as developing a method that yields a higher yield of product. Finally, research could focus on the safety and toxicity of 3-Methyl-1-pyridin-4-yl-1H-pyrazol-5-ol, 98%, as it is not well-studied in this regard.
Métodos De Síntesis
3-Methyl-1-pyridin-4-yl-1H-pyrazol-5-ol, 98% can be synthesized by a number of methods, including the reaction of pyridine with ethyl acetoacetate in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This method results in a yield of approximately 90%. Additionally, 3-Methyl-1-pyridin-4-yl-1H-pyrazol-5-ol, 98% can be synthesized from the reaction of pyridine with ethyl acetoacetate in the presence of an alkaline catalyst, such as sodium hydroxide or potassium hydroxide. This method results in a yield of approximately 95%.
Aplicaciones Científicas De Investigación
3-Methyl-1-pyridin-4-yl-1H-pyrazol-5-ol, 98% has been used for a number of scientific research applications, including as a reagent in organic synthesis, as a catalyst in organic synthesis, and as a pharmaceutical intermediate. It has also been used in the synthesis of a number of compounds, such as 1,2,3-triazoles, 1,2,4-triazoles, and 1,3,4-triazoles. Additionally, 3-Methyl-1-pyridin-4-yl-1H-pyrazol-5-ol, 98% has been used in the synthesis of polymers, such as polyurethanes and polyamides.
Propiedades
IUPAC Name |
5-methyl-2-pyridin-4-yl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-7-6-9(13)12(11-7)8-2-4-10-5-3-8/h2-6,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEGKXVFMGJFCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-pyridin-4-yl-1H-pyrazol-5-ol, 98% | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(1R,3R)-3-Aminocyclohexyl]methanol hydrochloride](/img/structure/B6334442.png)


![(7R,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol dihydrochloride](/img/structure/B6334469.png)
![(R)-9-Methyl-6-oxo-6,7,8,9-tetrahydropyrido[3',2':4,5]pyrrolo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B6334473.png)
![(1R,2R,3R,5R)-Ethyl-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylate hydrochloride](/img/structure/B6334496.png)

![1-[(3,4-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6334507.png)
![(8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl)methanol](/img/structure/B6334513.png)
